5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Systematic IUPAC Name Derivation
The IUPAC name is constructed through hierarchical analysis of the molecular framework:
- Parent structure : The thiazolo[3,2-b]triazol-6-ol system forms the base, a fused bicyclic heterocycle.
- Substituents :
- At position 5: A methylene group bridging two moieties:
- 4-benzhydrylpiperazin-1-yl (a piperazine ring substituted with a diphenylmethyl group at nitrogen-1)
- 3-chlorophenyl (a phenyl ring with chlorine at position 3)
- At position 2: A methyl group.
- At position 5: A methylene group bridging two moieties:
The systematic name is 5-[(4-benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl]-2-methylthiazolo[3,2-b]triazol-6-ol , reflecting these substituents in alphabetical order and positional numbering.
Core Heterocyclic Systems: Thiazolo[3,2-b]triazole and Piperazine Moieties
- Thiazole ring : A five-membered ring with sulfur at position 1 and nitrogen at position 3.
- Triazole ring : Fused at thiazole positions 3 and 2 (denoted by [3,2-b]), creating a bicyclic system with three nitrogen atoms in the triazole moiety.
- Fusion pattern : The thiazole’s C3 bonds to the triazole’s C2, with shared atoms forming a bridgehead at thiazole C2 and triazole N1.
Piperazine :
- A six-membered diazine ring with nitrogen atoms at positions 1 and 4.
- Substituted at N1 with a benzhydryl (diphenylmethyl) group, enhancing lipophilicity and steric bulk.
Spectral Characterization :
Substituent Analysis: Benzhydryl, 3-Chlorophenyl, and Methyl Groups
Benzhydryl (Diphenylmethyl) :
- Structure : Two phenyl groups attached to a central methyl carbon.
- Role : Enhances membrane permeability via lipophilicity and may mediate interactions with hydrophobic binding pockets.
3-Chlorophenyl :
- Electronic effects : The meta-chlorine atom exerts an electron-withdrawing inductive effect, polarizing the aromatic ring and influencing π-π stacking interactions.
- Spatial orientation : The chlorine’s position minimizes steric clashes with adjacent substituents.
Methyl Group (C2 of Thiazole) :
- Conformational impact : Restricts rotation around the thiazole-triazole junction, stabilizing the molecule’s bioactive conformation.
Eigenschaften
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-13-8-14-24(30)19-23)34-17-15-33(16-18-34)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25-26,36H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFVWVGXUESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
A structurally similar compound, 2-(4-benzhydrylpiperazin-1-yl)-n-(4-sulfamoylphenyl)acetamide, is reported to be an effective inhibitor of human carbonic anhydrase (hca) .
Mode of Action
The structurally similar compound mentioned above interacts with its targets, hca ii and hca vii, through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii .
Biochemical Pathways
Carbonic anhydrases, which are potential targets of this compound, play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Biologische Aktivität
The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves the construction of a thiazolo[3,2-b][1,2,4]triazole scaffold. The initial steps typically include the reaction of appropriate precursors to form the thiazole ring followed by the introduction of the piperazine and chlorophenyl moieties. Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines without causing toxicity to normal cells. Specifically, compounds with chlorine substitutions have been noted for their enhanced efficacy against leukemia cells (CCRF-CEM and HL-60) .
- A preliminary structure-activity relationship (SAR) analysis indicated that modifications in the benzylidene part of these molecules significantly influence their anticancer effects. For instance, the presence of chlorine at specific positions was linked to improved activity .
| Compound | Activity Against Cancer Cell Lines | Toxicity to Normal Cells |
|---|---|---|
| 5i | High (−73.92% inhibition) | Low |
| 5h | Moderate (−58.44% inhibition) | Low |
The proposed mechanism for the anticancer activity includes:
- Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of cell cycle progression : Certain derivatives impede cell cycle phases crucial for cancer cell replication.
Case Study 1: Evaluation Against MCF-7 Cell Line
A study evaluated the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives against the MCF-7 breast cancer cell line. The results indicated that several compounds exhibited significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .
Case Study 2: Structure-Anticancer Activity Relationship
Research focusing on SAR revealed that introducing specific functional groups could enhance the anticancer properties of these compounds. For example, substituting hydrogen with halogens at designated positions led to increased potency against leukemia cell lines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues in terms of structural features, pharmacological properties, and synthetic pathways.
Structural Analogues and Substitution Patterns
a. 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences : This analogue replaces the benzhydryl group with a 4-ethoxy-3-methoxyphenyl substituent. The ethoxy and methoxy groups enhance solubility compared to the lipophilic benzhydryl moiety in the target compound.
b. 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one ()
- Key Differences : This compound features an imidazo-triazole core instead of a thiazolo-triazole system. The 4-methoxybenzylidene group introduces conjugation, which may influence electronic properties and binding affinity.
- Synthetic Pathway : Synthesized via condensation of imidazole precursors, differing from the multi-step alkylation and cyclization required for the target compound .
c. 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Key Differences : Incorporates a pyrazole-triazole-thiadiazole scaffold. The 4-methoxyphenyl group and variable R-substituents (e.g., methyl, phenyl) modulate steric and electronic effects.
- Biological Activity: Demonstrated antifungal activity via molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), suggesting a divergent mechanism compared to the dopamine receptor affinity of the target compound .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
